(Z)-ethyl 2-((2-(4-(4-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate
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Overview
Description
(Z)-ethyl 2-((2-(4-(4-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-ethyl 2-((2-(4-(4-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of Thiazole Ring: The thiazole ring is synthesized by reacting 4-bromobenzaldehyde with thiourea in the presence of a base such as sodium hydroxide.
Vinylation: The thiazole derivative is then subjected to a vinylation reaction using acrylonitrile to introduce the cyanovinyl group.
Amidation: The resulting intermediate is reacted with ethyl 2-aminobenzoate under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-ethyl 2-((2-(4-(4-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the thiazole ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (Z)-ethyl 2-((2-(4-(4-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound has been studied for its antimicrobial and anticancer properties. It has shown promising activity against various bacterial and fungal strains, as well as cancer cell lines .
Medicine
In medicinal chemistry, this compound is being explored as a potential therapeutic agent. Its ability to inhibit specific molecular targets makes it a candidate for drug development, particularly in the treatment of infections and cancer .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as antimicrobial coatings and anticancer agents.
Mechanism of Action
The mechanism of action of (Z)-ethyl 2-((2-(4-(4-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the biosynthesis of essential bacterial lipids, leading to cell death. In anticancer applications, it interferes with the proliferation of cancer cells by targeting key enzymes and pathways involved in cell division and survival .
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)-thiazol-2-amine: Another thiazole derivative with similar antimicrobial and anticancer properties.
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: A compound with comparable biological activities, including antimicrobial and antiproliferative effects.
Uniqueness
(Z)-ethyl 2-((2-(4-(4-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate is unique due to its specific structural features, such as the presence of the cyanovinyl group and the ethyl ester moiety. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
ethyl 2-[[(Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-cyanoethenyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrN3O2S/c1-2-27-21(26)17-5-3-4-6-18(17)24-12-15(11-23)20-25-19(13-28-20)14-7-9-16(22)10-8-14/h3-10,12-13,24H,2H2,1H3/b15-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNKYAAQVBHTPPN-QINSGFPZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=CC=C1N/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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